Cas no 1804645-32-6 (2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde is a versatile heterocyclic building block used in pharmaceutical and agrochemical synthesis. Its structure features an iodo substituent at the 2-position and a reactive aldehyde group at the 6-position, enabling further functionalization via cross-coupling or nucleophilic addition reactions. The methoxy and trifluoromethoxy groups enhance electron density modulation, making it valuable for designing bioactive compounds. This compound is particularly useful in medicinal chemistry for constructing pyridine-based scaffolds with tailored electronic properties. High purity and stability ensure reliable performance in synthetic applications. Its unique substitution pattern offers selectivity advantages in complex multi-step reactions.
2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde structure
1804645-32-6 structure
商品名:2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
CAS番号:1804645-32-6
MF:C8H5F3INO3
メガワット:347.029885053635
CID:4833603

2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
    • インチ: 1S/C8H5F3INO3/c1-15-5-2-4(3-14)13-7(12)6(5)16-8(9,10)11/h2-3H,1H3
    • InChIKey: ZJLBHVBQSJELIH-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(=CC(C=O)=N1)OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 48.4

2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029093815-1g
2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
1804645-32-6 97%
1g
$1,460.20 2022-04-01

2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献

2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehydeに関する追加情報

2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde: A Comprehensive Overview

The compound 2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde, also known by its CAS number 1804645-32-6, is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes an iodo group at position 2, a methoxy group at position 4, a trifluoromethoxy group at position 3, and a carboxaldehyde group at position 6 of the pyridine ring. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.

Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery. The iodo group in this compound is particularly significant due to its ability to participate in various nucleophilic aromatic substitution reactions. This property has been exploited in the synthesis of bioactive molecules, where the iodo group serves as a leaving group, enabling the formation of diverse heterocyclic structures. The trifluoromethoxy group, on the other hand, contributes to the molecule's stability and lipophilicity, which are critical factors in drug design.

The methoxy group at position 4 plays a dual role in modulating the electronic environment of the pyridine ring. It acts as an electron-donating group, which can influence the reactivity of adjacent substituents. This effect has been leveraged in recent research to enhance the selectivity of catalytic processes involving this compound. Additionally, the carboxaldehyde group at position 6 introduces a reactive aldehyde functionality, which can be used for further derivatization or as a site for bioconjugation.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of novel pyridine derivatives with potential therapeutic applications. Recent advancements in asymmetric catalysis have enabled researchers to exploit this compound's structural features to construct complex molecules with high enantioselectivity. For instance, studies have demonstrated that this compound can serve as a versatile building block for constructing heterocyclic frameworks with potential anti-cancer and anti-inflammatory activities.

In terms of synthesis, this compound is typically prepared through multi-step procedures involving iodination, alkylation, and oxidation reactions. The synthesis pathway often involves intermediates such as 4-methoxy-3-trifluoromethoxypyridine and subsequent functionalization to introduce the iodo and aldehyde groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the final product meets stringent quality control standards.

The stability and reactivity of this compound have also been extensively studied under various conditions. For example, thermogravimetric analysis has revealed that it exhibits good thermal stability up to 150°C under inert atmospheres. In solution-phase reactions, it demonstrates selective reactivity towards nucleophiles and electrophiles depending on the reaction conditions. These properties make it suitable for use in both laboratory-scale experiments and industrial processes.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecotoxicological effects. Studies indicate that it undergoes slow biodegradation under aerobic conditions but poses minimal risk to aquatic organisms when handled responsibly. These findings underscore the importance of implementing proper waste management practices during its synthesis and use.

In conclusion, 2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde represents a cutting-edge chemical entity with multifaceted applications across various scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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